molecular formula C12H8N2O B173001 11H-pyrido[2,1-b]quinazolin-11-one CAS No. 578-96-1

11H-pyrido[2,1-b]quinazolin-11-one

Cat. No.: B173001
CAS No.: 578-96-1
M. Wt: 196.2 g/mol
InChI Key: MONJTOUXCWKOFS-UHFFFAOYSA-N
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Description

“11H-pyrido[2,1-b]quinazolin-11-one” is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.2631 . It is also known as "6,7,8,9-tetrahydro, 9-methyl this compound" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C13H14N2O/c1-9-5-4-8-12-14-11-7-3-2-6-10 (11)13 (16)15 (9)12/h2-3,6-7,9H,4-5,8H2,1H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 214.2631 . More detailed properties are not available in the search results.

Scientific Research Applications

  • Synthetic Methods and Green Chemistry :

    • Berteina-Raboin et al. (2020) developed a method for synthesizing polyheterocyclic 11H-pyrido[2,1-b]quinazolin-11-one derivatives using C–N Buchwald–Hartwig coupling and pyridine dearomatization. Notably, they used eucalyptol as a green solvent, emphasizing the role of sustainable practices in chemical synthesis (Berteina‐Raboin et al., 2020).
  • Ultrasound Irradiation in Synthesis :

    • Palacios and Comdom (2003) reported an improved synthesis of this compound using ultrasound irradiation. This method led to good yields and shortened reaction times, highlighting the efficiency of ultrasound in chemical reactions (Palacios & Comdom, 2003).
  • Catalytic Synthesis Approaches :

    • Liang, He, and Zhu (2014) developed an efficient synthesis method using palladium-catalyzed C(sp2)-H pyridocarbonylation. This study demonstrated the pyridyl group acting as an intramolecular nucleophile, a novel approach in C-H carbonylation reactions (Liang, He, & Zhu, 2014).
  • Crystallographic and Computational Studies :

    • Tojiboev et al. (2021) provided structural insights through X-ray crystallography and energy framework analyses of various this compound derivatives. Their research offers a deeper understanding of intermolecular interactions and properties of these compounds (Tojiboev et al., 2021).
  • Photoluminescent Applications :

    • Silva Néto et al. (2021) explored the photophysical properties of this compound as an acid or base-sensitive sensor. Their findings suggest potential applications in sensing technologies (Silva Néto et al., 2021).
  • Efflux Pump Inhibition in Mycobacteria :

    • Sen et al. (2018) identified this compound analogues as potential efflux pump inhibitors in Mycobacterium smegmatis, highlighting a new therapeutic avenue against resistant tuberculosis strains (Sen et al., 2018).

Safety and Hazards

The safety and hazards associated with “11H-pyrido[2,1-b]quinazolin-11-one” are not explicitly mentioned in the search results. For detailed safety information, it is recommended to refer to the compound’s Material Safety Data Sheet .

Mechanism of Action

Target of Action

The primary target of 11H-pyrido[2,1-b]quinazolin-11-one is the efflux pumps in Mycobacterium smegmatis . These efflux pumps play a crucial role in drug resistance, making them a significant target for therapeutic exploration against resistant M. tuberculosis .

Mode of Action

This compound interacts with the LfrA amino acid residues present in Rv2333c and Rv2846c of M. tuberculosis . This interaction inhibits the efflux pumps, thus confirming their role as efflux pump inhibitors .

Result of Action

The inhibition of efflux pumps by this compound results in a significant reduction in colony-forming units of M. tuberculosis . This indicates that the compound has a bactericidal effect, contributing to the control and treatment of tuberculosis.

Action Environment

The action of this compound is influenced by the pH of the environment. It acts as a pH-dependent, reversible fluorescent probe . At pH 7, the emission spectrum is similar to that in acetonitrile, whereas at pH 1, the emission intensity increases significantly, and at pH 14, fluorescence is switched off . This pH-dependent behavior suggests that the compound’s action, efficacy, and stability may be influenced by the acidity or alkalinity of the environment.

Properties

IUPAC Name

pyrido[2,1-b]quinazolin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c15-12-9-5-1-2-6-10(9)13-11-7-3-4-8-14(11)12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONJTOUXCWKOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206494
Record name 11H-Pyrido(2,1-b)quinazolin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810135
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

578-96-1
Record name 11H-Pyrido(2,1-b)quinazolin-11-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11H-Pyrido(2,1-b)quinazolin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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